3-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
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Description
This compound is a substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized as part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involved the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase which plays a crucial role in cell survival, differentiation, and migration .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, thereby inhibiting its activity. This compound has been shown to be effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting RET, the compound disrupts several key biochemical pathways. RET is involved in multiple signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . These pathways play critical roles in cell proliferation, survival, and differentiation. Therefore, inhibition of RET can lead to the suppression of these pathways, potentially leading to the inhibition of tumor growth .
Result of Action
The inhibition of RET by this compound can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on RET signaling for growth . This makes it a potential therapeutic agent for cancers that are driven by RET mutations or overexpression .
Properties
IUPAC Name |
3-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-17-7-9-20(10-8-17)27-24-16-19(3)26-25(29-24)28-21-11-13-22(14-12-21)30-33(31,32)23-6-4-5-18(2)15-23/h4-16,30H,1-3H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAAWXOOLLKAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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